![molecular formula C44H50CuInP2S4 B12078008 Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- CAS No. 1159817-84-1](/img/structure/B12078008.png)
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- is a complex organometallic compound It is characterized by the presence of copper, indium, ethanethiolato ligands, and triphenylphosphine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- typically involves the reaction of copper salts with indium compounds in the presence of ethanethiol and triphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. similar organometallic compounds are often produced using batch reactors where precise control over reaction conditions is maintained to ensure consistency and quality.
化学反应分析
Types of Reactions
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: Ligand substitution reactions can occur, where the ethanethiolato or triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Ligand substitution reactions often require the presence of other ligands and may be facilitated by solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper oxides or indium oxides, while substitution reactions can yield a variety of new organometallic complexes.
科学研究应用
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Industry: It may be used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用机制
The mechanism by which Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, through its metal centers and ligands. These interactions can lead to changes in the activity of the target molecules, resulting in various biological and chemical effects.
相似化合物的比较
Similar Compounds
Copper, [bis(ethanethiolato)gallium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-: Similar in structure but contains gallium instead of indium.
Copper, [bis(ethanethiolato)aluminum]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-: Contains aluminum instead of indium.
Uniqueness
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- is unique due to the presence of indium, which imparts distinct electronic and structural properties compared to its gallium and aluminum analogs
属性
CAS 编号 |
1159817-84-1 |
|---|---|
分子式 |
C44H50CuInP2S4 |
分子量 |
947.4 g/mol |
IUPAC 名称 |
copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane |
InChI |
InChI=1S/2C18H15P.4C2H6S.Cu.In/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;4*1-2-3;;/h2*1-15H;4*3H,2H2,1H3;;/q;;;;;;+1;+3/p-4 |
InChI 键 |
CRZAFFSQEACPGF-UHFFFAOYSA-J |
规范 SMILES |
CC[S-].CCS[In](SCC)SCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)


amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)
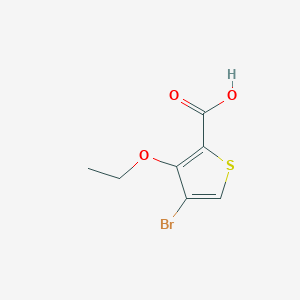
![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
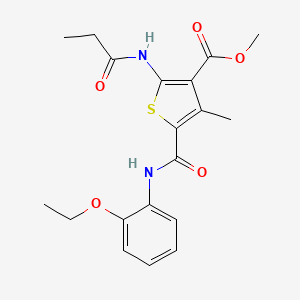
![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)
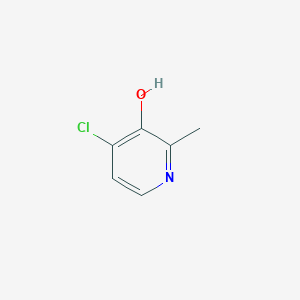
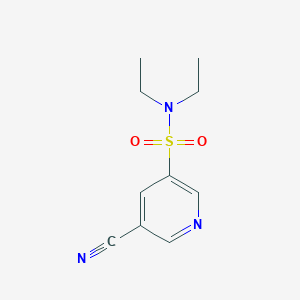
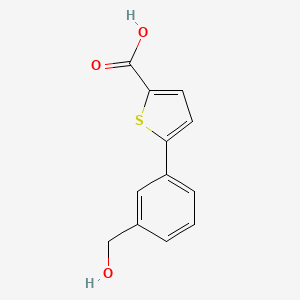
![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)
